N-methyl-N-phenylpentanethioamide

Description

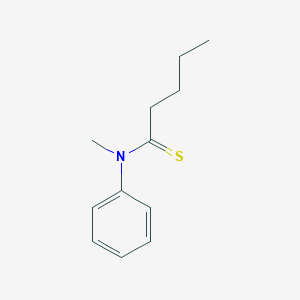

N-Methyl-N-phenylpentanethioamide is a sulfur-containing amide derivative characterized by a pentanethioamide backbone (C₅H₁₀NS) with N-methyl (-CH₃) and N-phenyl (-C₆H₅) substituents. Its molecular formula is C₁₂H₁₇NS, with a molecular weight of 207.3 g/mol. Thioamides, such as this compound, differ from conventional amides by the replacement of oxygen with sulfur in the carbonyl group (C=S instead of C=O), which significantly alters their electronic properties, reactivity, and solubility.

Properties

CAS No. |

149681-70-9 |

|---|---|

Molecular Formula |

C12H17NS |

Molecular Weight |

207.34 g/mol |

IUPAC Name |

N-methyl-N-phenylpentanethioamide |

InChI |

InChI=1S/C12H17NS/c1-3-4-10-12(14)13(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

QQKOEOSUIHSVBE-UHFFFAOYSA-N |

SMILES |

CCCCC(=S)N(C)C1=CC=CC=C1 |

Canonical SMILES |

CCCCC(=S)N(C)C1=CC=CC=C1 |

Synonyms |

Pentanethioamide, N-methyl-N-phenyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-Phenyl-Phthalimide ()

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 269.67 g/mol

- Functional Groups : Phthalimide (cyclic dicarboximide), chloro (-Cl), phenyl (-C₆H₅).

- Key Differences: The phthalimide core introduces rigidity and planarity, unlike the flexible pentanethioamide chain. The chloro substituent enhances electrophilicity, making it reactive in polymer synthesis (e.g., polyimide monomers). Applications: Primarily used in high-performance polymer production, contrasting with thioamides’ roles in small-molecule synthesis or metal coordination .

N,N'-Diacetyl-1,4-Phenylenediamine ()

- Molecular Formula : C₁₀H₁₂N₂O₂

- Molecular Weight : 192.22 g/mol

- Functional Groups : Acetamide (-NHCOCH₃), phenylenediamine backbone.

- Key Differences: Contains two acetylated amide groups, whereas N-methyl-N-phenylpentanethioamide has a single thioamide group. The phenylenediamine structure enables conjugation and cross-linking, unlike the aliphatic pentanethioamide.

Ranitidine-Related Compounds ()

- Example : Ranitidine nitroacetamide (C₁₃H₂₀N₄O₃S)

- Functional Groups: Acetamide (-NHCO-), furan, nitro (-NO₂).

- Key Differences :

- The acetamide group in ranitidine derivatives is critical for H₂-receptor antagonism (anti-ulcer activity), whereas thioamides may exhibit altered pharmacokinetics due to sulfur’s larger atomic radius and lower electronegativity.

- Thioamides are less common in pharmaceuticals but may offer improved metabolic stability .

N-(4-Methoxyphenyl)Pentanamide ()

- Molecular Formula: C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- Functional Groups : Amide (-CONH-), methoxy (-OCH₃).

- Key Differences :

Research Implications

- Reactivity : The thioamide group in N-methyl-N-phenylpentanethioamide is more nucleophilic than amides, enabling unique reactions with electrophiles (e.g., alkylation, metal chelation).

- Solubility : Its lipophilicity (due to phenyl and methyl groups) may enhance membrane permeability, making it a candidate for drug delivery studies.

- Thermal Stability : Thioamides are less thermally stable than amides, limiting high-temperature applications but favoring low-energy synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.